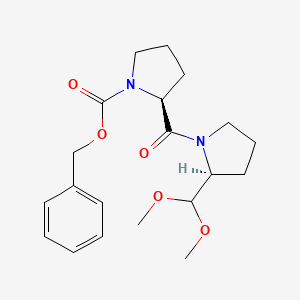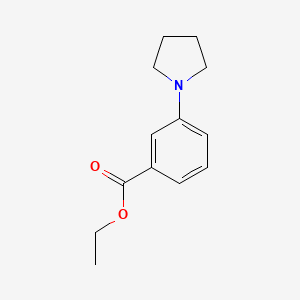![molecular formula C16H12N2O3 B1638716 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid CAS No. 873208-67-4](/img/structure/B1638716.png)
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid
Overview
Description
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol. This compound is part of the oxadiazole family, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure. Oxadiazoles are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the following steps:
Formation of 1,3,4-oxadiazole core: This can be achieved by reacting appropriate hydrazides with carbon disulfide and ammonia to form 1,3,4-oxadiazole derivatives.
Introduction of the 4-methylphenyl group: The 4-methylphenyl group can be introduced through a substitution reaction involving the corresponding halide and a suitable base.
Acylation: The final step involves the acylation of the oxadiazole core with benzoic acid derivatives to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as bacterial infections and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is similar to other oxadiazole derivatives, such as 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid. it is unique in its specific substitution pattern and potential biological activities. Other similar compounds include:
4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
4-[5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
These compounds share the oxadiazole core but differ in the nature of the substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)16(19)20/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTSCTAOCYBXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204283 | |
| Record name | 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873208-67-4 | |
| Record name | 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873208-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)









